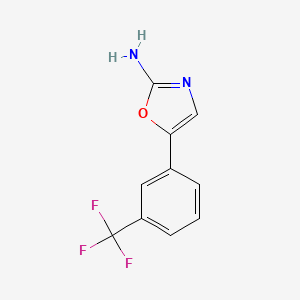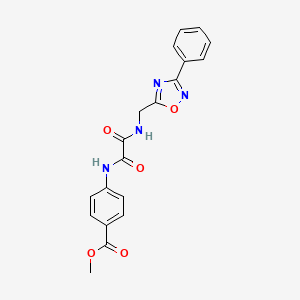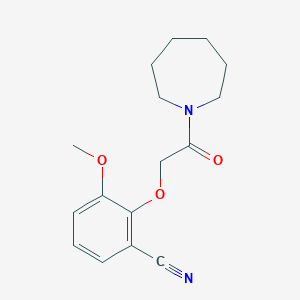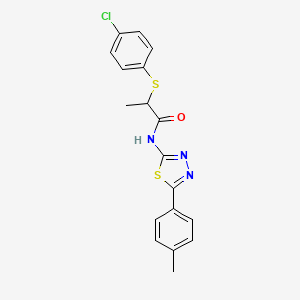![molecular formula C27H27N3O4 B3009462 2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 894560-30-6](/img/structure/B3009462.png)
2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinolin-2-one group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes. The molecule also contains methoxy groups and an amide group, which can influence its reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinolin-2-one ring might undergo electrophilic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The methoxy groups might also influence the compound’s reactivity .Scientific Research Applications
Antimalarial Activity
Research into similar compounds has shown promising antimalarial activity, with studies on various quinoline derivatives demonstrating significant effectiveness against Plasmodium berghei infections in mice. Such compounds have been investigated for their potential as antimalarial agents due to their ability to inhibit the growth of resistant strains of parasites and show pharmacokinetic properties conducive to long-term protection against infection (Werbel et al., 1986).
Antitumor Activity
Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized and evaluated for cytostatic activity in vitro against leukemia and mammary tumor cells. Some derivatives demonstrated significant inhibition of cell proliferation, highlighting the potential of these compounds in cancer research (Ambros et al., 1988).
Herbicide Metabolism and Toxicity
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have elucidated the metabolic pathways of these compounds and their potential toxicity. Such research is crucial for understanding the environmental and health impacts of widely used herbicides (Coleman et al., 2000).
Structural and Inclusion Properties
Investigations into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have provided insights into their potential applications in material science, particularly in the development of novel fluorescent materials and sensors (Karmakar et al., 2007).
Insecticidal Activity
Pyridine derivatives have been synthesized and tested for their toxicity against aphids, with some compounds showing potent aphidicidal activities. This research is significant for the development of new, more effective insecticides (Bakhite et al., 2014).
Anti-Cancer Activity as Methionine Synthase Inhibitors
Novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated for their potential anti-cancer activity by inhibiting methionine synthase, a key enzyme over-expressed in certain tumor cells. This research opens up new avenues for cancer therapy targeting metabolic pathways specific to tumor cells (Elfekki et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-6-4-5-7-24(18)29-26(31)17-30-25-15-23(34-3)11-8-19(25)14-20(27(30)32)16-28-21-9-12-22(33-2)13-10-21/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGLVBXAHANIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)


![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)